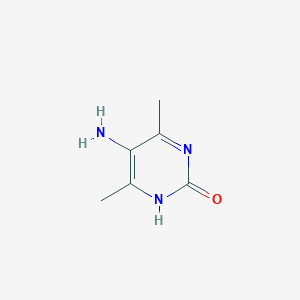

5-Amino-4,6-dimethyl-2-hydroxypyrimidine

Beschreibung

Overview of Pyrimidine (B1678525) Chemistry

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This fundamental structure is the cornerstone of a vast class of molecules with significant roles in chemistry and biology. mdpi.compharmaguideline.com The pyrimidine ring system is a key component of essential biological molecules, including the nucleobases cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. mdpi.comias.ac.in Additionally, the pyrimidine scaffold is found in vitamin B1 (thiamine). pharmaguideline.com

The presence of the two nitrogen atoms in the ring significantly influences its chemical properties. These atoms are more electronegative than carbon, leading to a π-deficient system. This electronic characteristic makes the pyrimidine ring generally less susceptible to electrophilic aromatic substitution compared to benzene but more reactive towards nucleophilic substitution, particularly at positions 2, 4, and 6. mdpi.com The versatility of the pyrimidine scaffold, its ability to form hydrogen bonds, and its role as a bioisostere for other aromatic systems have made it a privileged structure in medicinal chemistry and drug development. nih.govnih.gov Chemists continue to explore pyrimidine derivatives for a wide range of applications due to their diverse biological activities and synthetic accessibility. mdpi.comnih.gov

Structural Characteristics of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine

The specific properties and reactivity of this compound are dictated by its unique molecular architecture, which combines the core pyrimidine ring with several functional groups.

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol chemicalbook.comsigmaaldrich.com |

| CAS Number | 3977-23-9 sigmaaldrich.com |

| Appearance | White to light yellow/orange powder or crystal tcichemicals.com |

This table presents key identifiers and physical properties of the compound.

The molecule is built upon a pyrimidine core. It is substituted with the following functional groups:

An amino group (-NH₂) at the C5 position.

Two methyl groups (-CH₃) at the C4 and C6 positions.

A hydroxyl group (-OH) at the C2 position.

The IUPAC name, this compound, systematically describes this arrangement. The numbering of the pyrimidine ring begins at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants.

A critical aspect of hydroxypyrimidine chemistry is tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. ias.ac.in For pyrimidines with a hydroxyl group at the 2, 4, or 6 position, the most significant tautomerism is the lactam-lactim equilibrium, a specific type of keto-enol tautomerism. acs.orggauthmath.com

The lactim (or enol-imine) form is the "hydroxypyrimidine" structure, for instance, 2-hydroxypyrimidine.

The lactam (or keto-amide) form is the "pyrimidinone" structure, such as 2-pyrimidinone. nih.govwayne.edu

In the case of this compound, it can exist in equilibrium with its lactam tautomer: 5-Amino-4,6-dimethyl-1H-pyrimidin-2-one .

Theoretical and experimental studies on related molecules like 2-hydroxypyridine (B17775) and other hydroxypyrimidines show that the position of this equilibrium is sensitive to the molecule's environment (gas phase vs. solution) and the nature of other substituents on the ring. nih.govwayne.edunih.gov While the hydroxy (lactim) form may be favored in the gas phase for some parent heterocycles, the keto (lactam) form is often more stable in condensed phases and aqueous solutions due to factors like intermolecular hydrogen bonding and solvent polarity. wayne.eduwikipedia.org The presence of both an acidic hydroxyl group and a basic amino group also introduces the possibility of forming a zwitterion, or inner salt, where the proton from the hydroxyl group is transferred to one of the ring nitrogens or the exocyclic amino group, creating a molecule with both positive and negative formal charges. wikipedia.org

Research Significance and Contextualization of the Chemical Compound in Organic Synthesis

Substituted pyrimidines are highly valuable building blocks in organic and medicinal chemistry. nih.govnih.gov The compound this compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems. Its functional groups provide multiple reactive sites for further chemical modification.

For example, the amino group can undergo reactions such as acylation or serve as a nucleophile. The hydroxyl group, existing in tautomeric equilibrium with a ketone, allows for reactions at the oxygen (e.g., alkylation to form an ether) or at the ring nitrogen (e.g., N-alkylation). acs.org The synthesis of various 5-substituted 2-amino-4,6-dihydroxypyrimidines has been achieved through methods like the condensation of substituted malonic acid diesters with guanidine (B92328). nih.govnih.gov These dihydroxypyrimidines can then be converted to dichloropyrimidines, which are key intermediates for nucleophilic substitution reactions to introduce a wide variety of functional groups. mdpi.comnih.govnih.gov

The exploration of such derivatives is driven by the search for new molecules with potential biological activity. Research on analogous pyrimidine structures has led to the discovery of compounds with anti-inflammatory, antiviral, and anticancer properties, highlighting the importance of precursors like this compound in generating molecular diversity for drug discovery programs. nih.govnih.govnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-4,6-dimethyl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(7)4(2)9-6(10)8-3/h7H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJLCZDBFKCHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=O)N1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510858 | |

| Record name | 5-Amino-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344249-04-3 | |

| Record name | 5-Amino-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Novel and Optimized Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and high-yielding methods. These include microwave-assisted protocols and the use of novel catalysts.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often described as an eco-friendly method that significantly reduces reaction times and can improve product yields. nanobioletters.combohrium.com This technique has been successfully applied to the synthesis of various aminopyrimidine derivatives.

The general procedure often involves a one-pot reaction where the reactants are irradiated with microwaves. For instance, substituted aminopyrimidines have been synthesized by reacting chalcones with guanidine (B92328) nitrate (B79036) under microwave irradiation, with yields ranging from 33-56%. nanobioletters.combohrium.com In another study, 2-amino-4-chloro-pyrimidine derivatives were synthesized by reacting the starting material with a substituted amine in a microwave reactor for just 15–30 minutes at 120–140 °C. nih.gov The synthesis of 2-(substituted amino)pyrimidines from substituted guanidines and β-diketones has also been achieved under solvent- and catalyst-free microwave conditions. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine (B1678525) Synthesis

| Synthesis | Method | Reaction Time | Temperature | Yield | Reference |

| Substituted Aminopyrimidines | Conventional | Not Specified | Not Specified | Not Specified | nanobioletters.com |

| Substituted Aminopyrimidines | Microwave-Assisted | Not Specified | Not Specified | 33-56% | nanobioletters.combohrium.com |

| 2-Amino-4-chloro-pyrimidine derivatives | Microwave-Assisted | 15-30 min | 120-140 °C | Not Specified | nih.gov |

| 2-Amino-4,6-dimethylpyrimidine (B23340) | Sonication (Ultrasound) | 30 min | 60 °C | 75% | chemicalbook.com |

The use of catalysts, particularly heterogeneous nanocatalysts, has revolutionized pyrimidine synthesis by offering high efficiency, selectivity, and the potential for catalyst recovery and reuse. nih.gov Nanomaterial-based catalysts provide a large surface area, leading to increased contact between reactants and a higher rate of reaction. nih.gov

Several types of nanocatalysts have been proven effective:

Metal Oxide Nanoparticles : Biologically synthesized nickel oxide (NiO) nanoparticles have been used for the one-pot preparation of pyridopyrimidine derivatives, achieving excellent product yields of up to 96% with short reaction times. nih.gov Similarly, δ-MnO₂ nanoparticles have been employed as a heterogeneous catalyst for pyrimidine synthesis from alcohols and amidines. acs.org

Magnetic Nanocatalysts : To simplify catalyst recovery, magnetic nanoparticles have been developed. SCMNPs@Urea (B33335)/Py-CuCl₂, a reusable magnetic nanocatalyst, has been used for the synthesis of pyrano[2,3-d]pyrimidinone derivatives under solvent-free conditions. bohrium.com These catalysts can be easily separated from the reaction mixture using an external magnet. nih.gov

Zeolite Nanocatalysts : Nanozeolite NaX has been reported as an efficient and environmentally benign catalyst for the synthesis of pyrazolopyrimidine derivatives under solvent-free conditions. researchgate.net

These catalytic methods represent a greener and more sustainable alternative to traditional synthetic routes, often involving milder reaction conditions and simplified workup procedures. nih.govacs.org

Table 4: Nanocatalysts in the Synthesis of Pyrimidine Derivatives

| Nanocatalyst | Type of Pyrimidine Synthesized | Key Advantages | Yield | Reference |

| Biogenic Nickel Oxide (NiO) NPs | Pyridopyrimidine derivatives | Short reaction times, low catalyst loading, magnetically viable | Up to 96% | nih.gov |

| SCMNPs@Urea/Py-CuCl₂ | Pyrano[2,3-d]pyrimidinone derivatives | Reusable, solvent-free conditions, simple magnetic separation | High | bohrium.com |

| δ-MnO₂ Nanoparticles | Pyrimidines | Heterogeneous, sustainable method | Not Specified | acs.org |

| NaX Zeolite | Pyrazolopyrimidine derivatives | Environmentally benign, solvent-free | Not Specified | researchgate.net |

One-Pot Multicomponent Reactions for Pyrimidine Core Formation

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of complex heterocyclic structures like the pyrimidine core from simple, readily available starting materials. These reactions, which involve the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates, are highly valued for their ability to rapidly generate molecular diversity.

A common approach for constructing the 2-aminopyrimidine (B69317) core involves the condensation of a β-dicarbonyl compound, an aldehyde, and a urea or guanidine derivative, famously known as the Biginelli reaction and its variations. For the synthesis of structures related to 5-Amino-4,6-dimethyl-2-hydroxypyrimidine, a three-component reaction can be envisioned. A general method for producing 2-amino-4,6-dimethylpyrimidine involves reacting a guanidine salt with acetylacetone (B45752) in an aqueous alkaline medium. google.com This foundational reaction highlights the core condensation principle.

More complex, functionalized pyrimidines are also accessible via MCRs. For instance, the synthesis of 2-amino-5-cyano-4-aryl-6-hydroxypyrimidines has been achieved through a one-pot reaction of an aldehyde, ethyl cyanoacetate, and guanidine hydrochloride. researchgate.net This demonstrates that the pyrimidine ring can be constructed with various substituents at positions 4, 5, and 6 in a single step. The general sequence for these transformations typically involves an initial condensation, followed by a nucleophilic addition, cyclization, and a final aromatization step, which can occur spontaneously. nih.gov

The table below summarizes representative conditions for one-pot pyrimidine syntheses.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type |

| Guanidine nitrate | Acetylacetone | Sodium Carbonate | Water | 2-Amino-4,6-dimethylpyrimidine |

| 3-Formylindole | Ethyl Cyanoacetate | Guanidine HCl | NaOH / Ethanol | 2-Amino-5-cyano-4-indolyl-6-hydroxypyrimidine |

| Aldehyde | α-Cyanoketone | Guanidine | - | 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitrile |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms underlying pyrimidine synthesis and modification is crucial for optimizing reaction conditions and predicting outcomes. The formation of the pyrimidine ring in multicomponent reactions generally proceeds through a series of well-defined steps. For example, the Biginelli-inspired synthesis of 2-aminopyrimidine-5-carbonitriles involves a sequence initiated by the condensation of an aldehyde and a cyanoketone. nih.gov This is followed by the nucleophilic addition of guanidine to the intermediate, subsequent intramolecular cyclization through dehydration, and finally, spontaneous aromatization to yield the stable pyrimidine ring. nih.gov

The conversion of hydroxypyrimidines to their halogenated counterparts, a key derivatization step, also has a well-studied mechanism. When using phosphorus oxychloride (POCl₃), the reaction is initiated by the attack of the pyrimidine's hydroxyl group (or its tautomeric keto form) on the phosphorus atom of POCl₃. masterorganicchemistry.com This converts the hydroxyl group into a chlorophosphate ester, which is an excellent leaving group. masterorganicchemistry.com A base, commonly pyridine, is often used in these reactions. Pyridine serves two purposes: it can act as a nucleophilic catalyst and it deprotonates the intermediate, facilitating an E2 elimination pathway to form the chloropyrimidine. masterorganicchemistry.comyoutube.comyoutube.com The process is generally irreversible, which allows for controlled product formation without significant rearrangement byproducts. masterorganicchemistry.comyoutube.com

Derivatization from Related Pyrimidine Structures

Once the core pyrimidine ring is formed, further modifications can be introduced to synthesize a diverse range of derivatives. These transformations often target specific positions on the pyrimidine scaffold.

A fundamental and widely used transformation in pyrimidine chemistry is the conversion of hydroxyl groups to halogens, most commonly chlorine. This is significant because the resulting halogenated pyrimidines are highly versatile intermediates for subsequent nucleophilic substitution reactions. The hydroxyl groups on the pyrimidine ring exist in tautomeric equilibrium with their keto forms (pyrimidinones), and it is this form that typically reacts.

The most common reagent for this chlorination is phosphorus oxychloride (POCl₃), often used in excess as both a reagent and a solvent. google.com Other reagents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) can also be employed. nih.gov The reaction often requires heating and may be facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine. youtube.comgoogle.com For example, 2-amino-4,6-dihydroxypyrimidine (B16511) can be converted to 2-amino-4,6-dichloropyrimidine (B145751) in high yields by heating with POCl₃. google.comnih.gov Similarly, 2,4-diamino-6-hydroxypyrimidine (B22253) is readily converted to 2,4-diamino-6-chloropyrimidine using POCl₃. mdpi.com

The table below outlines common reagents and conditions used for this transformation.

| Starting Material | Reagent | Additive/Base | Conditions | Product | Ref. |

| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | N,N-Dimethylaniline | 40-90 °C | 2-Amino-4,6-dichloropyrimidine | google.com |

| 5-Substituted 2-Amino-4,6-dihydroxypyrimidine | Vilsmeier–Haack–Arnold reagent | Chloroform | - | 5-Substituted 2-Amino-4,6-dichloropyrimidine | nih.gov |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | - | 97 °C | 2,4-Diamino-6-chloropyrimidine | mdpi.com |

The presence of activating or directing groups on the pyrimidine ring allows for regioselective modifications, enabling the synthesis of precisely substituted derivatives. Halogenated pyrimidines, such as 2-amino-4,6-dichloropyrimidine, are particularly useful substrates for regioselective nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atoms at positions 4 and 6 of the pyrimidine ring are susceptible to displacement by various nucleophiles, including amines, alkoxides, and thiolates. By controlling reaction conditions, it is often possible to achieve selective monosubstitution or disubstitution. For instance, reacting 2-amino-4,6-dichloropyrimidine with a variety of primary and secondary amines in the presence of triethylamine (B128534) can yield a library of 6-chloro-N-substituted-2,4-pyrimidinediamines. nih.gov This substitution occurs selectively at one of the chloro positions, leaving the other available for further functionalization.

Regiochemical control can also be exerted in more complex systems. For example, starting with 4,6-dichloro-5-methoxypyrimidine, a sequence of SNAr reactions with different amines can be used to synthesize 4,6-diamino-5-alkoxypyrimidines with specific substitution patterns at the 4- and 6-positions. nih.gov This highlights the ability to selectively functionalize the pyrimidine ring based on the electronic properties of existing substituents and the careful choice of reagents and reaction conditions.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Amino Group (C-5 Position)

The amino group at the C-5 position is a key site for derivatization, participating in reactions typical of aromatic amines, such as acylation, alkylation, and condensation with carbonyl compounds.

Acylation and Alkylation Reactions

The nucleophilicity of the C-5 amino group allows it to undergo acylation and alkylation. While the 5-amino group in some aminopyrimidines has been described as having low nucleophilicity, it can be selectively acylated. oregonstate.edu For instance, the 5-amino group of 2,5-diamino-4,6-dimethylpyrimidine has been shown to be preferentially acylated with benzoyl chloride. oregonstate.edu Enzymatic methods have also been developed for the regioselective acylation of amino groups in pyrimidine (B1678525) nucleoside derivatives. nih.gov

Alkylation of aminopyrimidines can be complex. For example, the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides can lead to unexpected cyclization and fragmentation products. researchgate.netnih.gov However, straightforward O-alkylation of the hydroxyl group can be achieved, followed by nucleophilic aromatic substitution (SNAr) at the chloro positions. researchgate.netnih.gov In some cases, masking the amino group is necessary to prevent side reactions during alkylation. researchgate.net

Table 1: Examples of Acylation and Alkylation Reactions on Related Aminopyrimidines

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference(s) |

| 2,5-Diamino-4,6-dimethylpyrimidine | Benzoyl chloride | Preferential acylation at C-5 amino group | Acylation | oregonstate.edu |

| Pyrimidine 3',5'-diaminonucleoside derivatives | - | Regioselective acylation of amino groups | Enzymatic Acylation | nih.gov |

| 6-Chloro-5-hydroxy-4-aminopyrimidine | 2-Bromopropane | 6-Chloro-5-isopropoxy-4-aminopyrimidine | O-Alkylation | researchgate.netnih.gov |

| 6-Chloro-5-hydroxy-4-aminopyrimidine | 3-Dimethylamino-1-propyl chloride | 4-Amino-6-chloro-5-(3-dimethylaminopropoxy)pyrimidine | O-Alkylation | nih.gov |

Condensation Reactions with Carbonyl Compounds

The C-5 amino group can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). This condensation reaction is a common method for modifying aminopyrimidines. For example, Schiff bases of 4-aminoantipyrine (B1666024) have been synthesized through condensation with various substituted benzaldehydes. nih.gov Similarly, a Schiff base ligand was synthesized from 2-amino-4,6-dihydroxypyrimidine (B16511) and benzaldehyde. ijfans.org These reactions typically proceed by nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Table 2: Examples of Condensation Reactions of Aminopyrimidines with Carbonyls

| Amine Component | Carbonyl Component | Product Type | Reference(s) |

| 4-Aminoantipyrine | Substituted benzaldehydes | Schiff bases | nih.gov |

| 2-Amino-4,6-dihydroxypyrimidine | Benzaldehyde | Schiff base | ijfans.org |

| 5,6-Diaminouracil derivatives | α-Bromoacetophenones | 5-((2-Bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones | Condensation |

Reactivity of the Hydroxyl/Keto Group (C-2 Position)

The 2-hydroxy group of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine exists in tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone. This functionality can be transformed into other groups, significantly expanding the synthetic possibilities.

Transformations to Other Functional Groups (e.g., Thiol, Halogen)

A common and synthetically useful transformation is the conversion of the 2-hydroxyl group to a halogen, typically chlorine. This is often achieved using reagents like phosphorus oxychloride (POCl₃). The resulting chloropyrimidines are valuable intermediates for nucleophilic substitution reactions. For instance, 5-substituted 2-amino-4,6-dihydroxypyrimidines can be converted to their corresponding 2-amino-4,6-dichloropyrimidines in high yields using the Vilsmeier-Haack reagent.

The hydroxyl group can also be converted to a thiol group, yielding a thione tautomer. This transformation can be accomplished through various methods, including reaction with phosphorus pentasulfide or Lawesson's reagent. The resulting 2-thiopyrimidines are versatile intermediates for further derivatization.

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient, which influences its susceptibility to substitution reactions.

Reactivity at Unsubstituted Ring Positions (C-5, C-6)

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. researchgate.net The C-5 position is the most likely site for such reactions, but it typically requires the presence of activating groups on the ring. researchgate.net For example, the Vilsmeier-Haack reaction, which is a type of electrophilic formylation, can occur at the C-5 position of activated pyrimidines like 2-methylpyrimidine-4,6-diol. mdpi.com

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyrimidines, especially when leaving groups like halogens are present at the C-2, C-4, or C-6 positions. The presence of the amino and hydroxyl groups on the ring of this compound will influence the regioselectivity of such reactions on its halogenated derivatives. SNAr reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have been shown to proceed with amination and solvolysis. wikipedia.org

Table 3: Reactivity of the Pyrimidine Ring

| Reaction Type | Position | Activating/Directing Groups | Comments | Reference(s) |

| Electrophilic Substitution | C-5 | Activating groups required | Generally difficult due to π-deficient ring | researchgate.net |

| Vilsmeier-Haack Reaction | C-5 | Hydroxyl groups | Formylation of 2-methylpyrimidine-4,6-diol | mdpi.com |

| Nucleophilic Aromatic Substitution | C-4, C-6 | Halogen leaving groups | Common for derivatization | wikipedia.org |

Formation of Functionalized Derivatives through Coupling Reactions (e.g., Suzuki Cross-Coupling)

The direct use of this compound in cross-coupling reactions is limited due to the presence of the hydroxyl group. However, its derivatized forms, particularly halopyrimidines, are excellent substrates for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.

The synthesis of functionalized pyrimidines often begins with the conversion of the hydroxypyrimidine precursor into a more reactive chloro derivative. For instance, 5-substituted 2-amino-4,6-dihydroxypyrimidines can be transformed into their corresponding 2-amino-4,6-dichloropyrimidine (B145751) analogs in high yields. nih.govnih.gov This conversion is a critical step, as the chloro groups serve as effective leaving groups in subsequent coupling reactions. An optimized procedure for this chlorination involves the use of the Vilsmeier-Haack-Arnold reagent. nih.gov

Once the chlorinated pyrimidine is obtained, the Suzuki cross-coupling reaction provides a powerful method for introducing aryl or heteroaryl substituents. The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base to facilitate the coupling between the halopyrimidine and an arylboronic acid. nih.govmdpi.comresearchgate.net This methodology has been successfully applied to synthesize a variety of 4-amino-6-aryl-1-methylpyrimidin-2-one analogs and other polysubstituted pyrimidines. nih.govresearchgate.net For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been effectively arylated with various aryl- and heteroarylboronic acids, with electron-rich boronic acids generally providing good product yields. mdpi.com This demonstrates the potential for creating complex biaryl structures attached to the pyrimidine core, significantly expanding the molecular diversity achievable from the initial this compound scaffold. researchgate.net

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The inherent functionality of this compound and its derivatives allows for the construction of various fused heterocyclic systems through cyclization and annulation reactions. These reactions lead to the formation of bicyclic and polycyclic structures with significant potential in medicinal chemistry and materials science.

The pyrimidine ring can be fused with a triazole ring to form triazolopyrimidine systems. A common strategy involves the reaction of a 2-hydrazinopyrimidine (B184050) derivative with reagents that provide the final carbon atom of the triazole ring. researchgate.net An alternative and highly relevant pathway begins with a thiosemicarbazide (B42300) derivative of the pyrimidine. For instance, the heterocyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-R-thiosemicarbazides using methyl iodide in the presence of a base leads to the formation of 5,7-dimethyl-2-R-amino strath.ac.ukchemmethod.comgoogle.comtriazolo[1,5-a]pyrimidines. researchgate.net This reaction proceeds through an intermediate that undergoes a Dimroth rearrangement to yield the stable [1,5-a] fused system. researchgate.net

The synthesis of thiadiazine derivatives, another important class of fused heterocycles, typically involves reacting a suitable precursor with reagents that can form the six-membered thiadiazine ring. General methods for synthesizing 1,3,4-thiadiazine motifs include the reaction of thioxoacetamide derivatives with electrophilic reagents like ethyl chloroacetate (B1199739) or chloroacetonitrile. For the synthesis of 1,3,5-thiadiazine derivatives, a common method is the reaction of an amine with carbon disulfide, followed by cyclization with formaldehyde (B43269) and another amine. mdpi.comresearchgate.net While direct synthesis from this compound is not prominently documented, its conversion into appropriate intermediates would allow access to these fused systems.

The pteridine (B1203161) ring system, a fusion of pyrimidine and pyrazine (B50134) rings, is a core structure in many biologically important molecules. The classical Isay reaction is a primary method for pteridine synthesis, involving the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. To utilize this compound for this purpose, the C5-amino group must be accompanied by an amino group at the C4 position. This can be achieved through a nitrosation reaction at the C5 position of a related 4-aminopyrimidine, followed by reduction to yield the required 4,5-diamino intermediate. This diamine can then be condensed with dicarbonyl compounds like glyoxal (B1671930) or biacetyl to form the corresponding pteridine derivatives. For example, 2-(Benzylsulfanyl)-6,7-dimethyl-4(3H)-pteridinone can be synthesized by reacting 5,6-Diamino-2-(benzylsulfanyl) pyrimidin-4(3H)-one with biacetyl. The synthesis of various 2-amino-4-hydroxy-6-substituted pteridines has been a subject of extensive study. researchgate.net

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another critical class of fused heterocycles. strath.ac.uk Their synthesis often starts from a functionalized pyrimidine. A common route involves the reaction of a 4-chloro-5-aminopyrimidine derivative. For instance, the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives can be achieved through multi-step sequences starting from precursors like 6-chloro-7-deazapurine. nih.gov The construction of the pyrrole (B145914) ring can be accomplished through various strategies, including Michael addition of functionalized nitroalkenes to the C5 position of an aminopyrimidine, followed by a reductive cyclization. strath.ac.uk The Suzuki and Buchwald-Hartwig cross-coupling reactions are also employed to introduce substituents onto the pyrrolo[2,3-d]pyrimidine scaffold, highlighting the versatility of these synthetic approaches. mdpi.com

Advanced Structural Elucidation and Spectroscopic Analysis

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule. The absorption maxima (λmax) would be characteristic of the pyrimidine (B1678525) chromophore as modified by the amino, hydroxyl, and methyl substituents. Fluorescence spectroscopy would determine if the compound emits light after absorption and at what wavelengths, providing insights into its excited state properties. The solvent environment can influence both absorption and emission spectra, a phenomenon known as solvatochromism.

While a framework for the advanced spectroscopic analysis of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine can be proposed, the execution of this analysis is contingent on the availability of experimental data. Currently, there is no published research containing the specific FT-IR, FT-Raman, NMR, or UV-Vis/Fluorescence data required to populate the outlined sections with the necessary scientific rigor and accuracy. Further empirical research is needed to fully characterize this particular chemical compound.

Analysis of Chromophores and Electronic Transitions

The electronic absorption spectrum of this compound is governed by the chromophoric pyrimidine ring, which is substituted with auxochromic amino (-NH₂) and hydroxyl (-OH) groups, as well as chromophoric methyl (-CH₃) groups. The electronic transitions observed in its UV-Visible spectrum are characteristic of heteroaromatic systems.

In a related compound, 2-amino-4,6-dimethylpyrimidine (B23340), absorption bands are observed that can be assigned to specific electronic transitions. mdpi.com A band appearing around 314 nm is attributed to the n→π* (n to pi-star) transition, involving the non-bonding electrons on the nitrogen and oxygen atoms. mdpi.com Another higher energy absorption peak, typically found around 259 nm, is assigned to a π→π* (pi to pi-star) transition within the pyrimidine ring's aromatic system. mdpi.com The presence of the amino and hydroxyl groups can influence the precise wavelength and intensity of these absorptions through their electron-donating effects.

Table 1: Typical Electronic Transitions for Aminohydroxypyrimidine Derivatives

| Transition Type | Approximate Wavelength (nm) | Associated Chromophore/Functional Group |

|---|---|---|

| π → π* | ~259 | Pyrimidine aromatic ring |

| n → π* | ~314 | N, O non-bonding electrons |

Data is inferred from analysis of structurally similar pyrimidine compounds. mdpi.com

Mass Spectrometry (HRMS, EI-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-Resolution Mass Spectrometry (HRMS) can precisely determine the molecular mass, confirming the elemental composition as C₆H₉N₃O.

Electron Impact Mass Spectrometry (EI-MS) provides insight into the molecule's stability and fragmentation patterns. The molecular ion peak [M]⁺ would be expected at m/z 139. Subsequent fragmentation is influenced by the substituents on the pyrimidine ring. The fragmentation of related substituted pyrimidines often involves the loss of small, stable molecules or radicals from the ring's substituents. For this compound, potential fragmentation pathways could include the loss of a methyl radical (•CH₃) or cleavage of the amino group. The fragmentation pattern is significantly influenced by the nature of the substituents on the heterocyclic ring. arkat-usa.org

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Ion | Description |

|---|---|---|

| 139 | [C₆H₉N₃O]⁺ | Molecular Ion (M⁺) |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical |

| 111 | [M - CO]⁺ | Loss of carbon monoxide |

| 96 | [M - HNCO]⁺ | Loss of isocyanic acid |

Fragmentation pathways are predicted based on the general principles of mass spectrometry for heterocyclic compounds.

X-ray Diffraction Analysis

X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular arrangements.

Single crystal X-ray diffraction analysis allows for the precise determination of the molecular conformation of this compound. Although specific data for this exact compound is not widely published, analysis of a closely related co-crystal, 2-Amino-4,6-dimethylpyrimidine 4-nitrophenol (B140041), provides valuable insight. scribd.com The pyrimidine ring is expected to be essentially planar. The bond lengths and angles within the pyrimidine core are consistent with its aromatic character. For instance, the N1-C6 bond length in the analogue structure is reported as 1.331(3) Å. scribd.com The exocyclic amino and hydroxyl groups, along with the methyl groups, will have specific orientations relative to this plane.

Table 3: Crystallographic Data for the Analogous 2-Amino-4,6-dimethylpyrimidine Moiety

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | scribd.com |

| Space Group | P-1 | scribd.com |

| a (Å) | 8.1974(6) | mdpi.com |

| b (Å) | 10.6696(7) | mdpi.com |

| c (Å) | 12.9766(8) | mdpi.com |

Data pertains to a co-crystal containing the 2-amino-4,6-dimethylpyrimidine moiety, which serves as a structural analogue.

The solid-state packing of this compound is dominated by intermolecular hydrogen bonds. The amino (-NH₂) and hydroxyl (-OH) groups act as hydrogen bond donors, while the ring nitrogen atoms and the hydroxyl oxygen can act as acceptors. This network of hydrogen bonds is crucial in stabilizing the crystal lattice. In the crystal structure of the 2-Amino-4,6-dimethylpyrimidine 4-nitrophenol co-crystal, the molecules are linked by N-H···O and O-H···N hydrogen bonds, forming infinite linear ribbons. scribd.com A similar arrangement, with strong hydrogen bonding interactions between the amino and hydroxyl groups of one molecule and the nitrogen atoms of an adjacent molecule, would be expected to dictate the crystal packing of this compound, leading to a stable, ordered three-dimensional structure. scribd.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of pyrimidine (B1678525) derivatives. Studies on analogous compounds like 2-amino-4,6-dimethyl pyrimidine (ADMP) and 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (AHMP) offer a framework for understanding the subject molecule. researchgate.netnih.gov

The electronic structure of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine is defined by the arrangement of electrons within its molecular framework. DFT calculations, often using the B3LYP method with basis sets like 6-31+G and 6-311++G, are employed to determine optimized geometrical parameters such as bond lengths and angles. nih.gov For the related molecule 2-amino-4,6-dimethyl pyrimidine, these calculations show good agreement with experimental data, confirming the reliability of the theoretical models. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation. nih.gov In molecules like 2-amino-4-methoxy-6-methylpyrimidine (B1269087) (AMMP) and 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) (ABMP), theoretical calculations show that charge transfer occurs within the molecule, which is evidenced by the nature of the HOMO and LUMO distributions. nih.gov The HOMO is typically localized over the amino group and the pyrimidine ring, indicating these are the primary sites for electron donation, while the LUMO is distributed across the ring system, marking the regions susceptible to nucleophilic attack. mdpi.com A high HOMO energy value signifies a good electron donor, while a low LUMO energy indicates a good electron acceptor. researchgate.net

Theoretical studies on various pyrimidine derivatives provide a range of calculated HOMO-LUMO energy gaps, which can serve as an estimate for this compound.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-nitropyrimidine | B3LYP/6-311++G(d,p) | - | - | - | nih.gov |

| 2-Amino-4-methoxy-6-methylpyrimidine (AMMP) | DFT/6-311++G() | - | - | - | nih.gov |

| 2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) | DFT/6-311++G() | - | - | - | nih.gov |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | M06-2X | - | - | 5.52 | nih.gov |

Note: Specific energy values for HOMO and LUMO were not always provided in the abstracts, but the calculation of the energy gap was a key finding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization, intramolecular interactions, and the nature of bonding. researchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). A higher E(2) value indicates a more significant interaction.

In pyrimidine derivatives, NBO analysis reveals strong hyperconjugative interactions that contribute to molecular stability. nih.gov Key interactions typically involve the delocalization of electron density from the lone pairs of nitrogen and oxygen atoms to the antibonding orbitals (π*) of the pyrimidine ring. For example, in the complex formed by 2-amino-4-hydroxy-6-methylpyrimidine (AHMP), NBO analysis is used to explore intermolecular hydrogen bonding and charge transfer. researchgate.net

Commonly observed interactions include:

π → π *: Delocalization of electrons within the aromatic ring system.

n → π : Transfer of electron density from the lone pair (n) of the nitrogen atoms in the amino group and the ring, as well as the oxygen of the hydroxyl group, to the antibonding π orbitals of the ring. This interaction is crucial for stabilizing the molecule.

These charge transfer events result in a redistribution of electron density, affecting the molecule's reactivity and electrostatic potential.

Tautomerism and Isomerism Studies

Pyrimidine derivatives like this compound can exist in several tautomeric forms, which are isomers that readily interconvert through the migration of a proton. The relative stability of these tautomers is a critical aspect of their chemistry.

The named compound, this compound, represents the enol-amino tautomer. However, it can exist in equilibrium with other forms through two primary types of tautomerism:

Keto-Enol Tautomerism: The hydroxyl group (-OH) at the C2 position can tautomerize to a keto group (C=O), with the proton migrating to one of the ring nitrogen atoms (N1 or N3). This results in pyrimidinone structures, which are often found to be more stable than their hydroxy counterparts.

Amino-Imino Tautomerism: The amino group (-NH2) at the C5 position can tautomerize to an imino form (=NH), with a proton shift and rearrangement of double bonds within the ring.

Theoretical calculations are essential for determining the relative energies and, therefore, the stability of these different tautomers. nih.gov For many related heterocyclic systems, quantum chemical calculations have shown that the keto and amino forms are energetically favored over the enol and imino forms, respectively. nih.govnih.gov For example, in studies of thiamin models, the 4'-aminopyrimidine tautomer is consistently found to be more stable than the 1',4'-iminopyrimidine tautomer. nih.gov The energy barrier for conversion between tautomers can also be calculated, indicating the likelihood of their coexistence under specific conditions. nih.gov

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium. Solvents can stabilize one tautomer over another through various interactions, such as hydrogen bonding and dipole-dipole interactions, thereby shifting the equilibrium. walshmedicalmedia.com

Computational studies often use a Polarizable Continuum Model (PCM) to simulate the effects of different solvents on tautomer stability. mdpi.com General findings from studies on related aminopurine and aminopyrimidine systems indicate:

Polar Solvents: Polar protic solvents like water and polar aprotic solvents like DMSO tend to stabilize the more polar tautomers. mdpi.com For instance, pyrimidinone (keto) forms, which typically have larger dipole moments than their hydroxypyrimidine (enol) counterparts, are often stabilized in polar environments.

Non-Polar Solvents: In the gas phase or in non-polar solvents like cyclohexane, the energy differences between tautomers may be smaller, or a different tautomer may be favored compared to in a polar solution. nih.gov

An increase in solvent polarity generally leads to a greater enhancement of the electron-donating ability of an amino group and the electron-accepting ability of a nitro group on a heterocyclic ring. nih.gov This solvent-induced change in electronic properties can, in turn, influence the relative stability of different tautomers. mdpi.commdpi.com For example, in some aminopurine systems, an increase in solvent polarity decreases the energy difference between the most and least stable tautomers, suggesting a more complex equilibrium in solution. mdpi.com

| Solvent Type | Dielectric Constant (ε) | General Effect on Equilibrium | Favored Tautomer Type | Reference |

|---|---|---|---|---|

| Gas Phase / Non-Polar (e.g., Cyclohexane) | ~1-2 | Represents intrinsic stability without external interactions. | Often favors less polar forms. | nih.gov |

| Polar Aprotic (e.g., DMSO) | ~47 | Stabilizes polar tautomers via dipole-dipole interactions. | Keto and other polar forms are often stabilized. | mdpi.com |

| Polar Protic (e.g., Water) | ~80 | Strongly stabilizes tautomers capable of hydrogen bonding. | Keto forms with C=O and N-H groups are significantly stabilized. | mdpi.com |

Article on the Computational and Theoretical Chemistry of this compound Not Possible Due to Lack of Available Research

Following a comprehensive search for scientific literature, it has been determined that there is no available published research on the specific computational and theoretical chemistry studies for the compound This compound . While the compound is listed in chemical databases, dedicated scholarly articles detailing its Molecular Electrostatic Potential (MEP) mapping, intermolecular interaction analyses like Atoms in Molecules (AIM) or Reduced Density Gradient (RDG), prediction of spectroscopic properties, or computational insights into its reactivity and selectivity could not be located.

The user's request specified a strict adherence to an outline focused exclusively on these computational analyses for the aforementioned compound. Generating content on related but distinct molecules, such as 2-amino-4,6-dimethylpyrimidine (B23340) or 4,6-dimethyl-2-hydroxypyrimidine, for which some computational data exists, would not fulfill the precise requirements of the request.

Therefore, it is not possible to generate the requested scientific article. The creation of such an article would require fabricating data, which is contrary to the principles of scientific accuracy and integrity. Further research and publication by the scientific community on the computational properties of this compound are needed before a detailed article on these specific topics can be written.

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks and Motifs in Solid State Structures

In the solid state, 5-Amino-4,6-dimethyl-2-hydroxypyrimidine is expected to exhibit extensive hydrogen bonding. The molecule possesses multiple donor sites (the -NH₂ group and the -OH group) and acceptor sites (the ring nitrogen atoms and the oxygen atom). A crucial aspect of its structure is the potential for keto-enol tautomerism, where the hydroxyl (-OH) form can exist in equilibrium with a keto (=O) form, known as 5-amino-4,6-dimethylpyrimidin-2(1H)-one. This tautomerism significantly influences the available hydrogen bond donors and acceptors.

Based on studies of similar aminopyrimidines, several hydrogen-bonding motifs can be anticipated nih.govnih.gov:

Amino-Carboxyl R²₂(8) Synthon: Interaction with a carboxylic acid could lead to a robust eight-membered ring motif formed by N-H···O and O-H···N hydrogen bonds. This is a very common and predictable interaction in cocrystals of aminopyrimidines. researchgate.net

Amino-Pyrimidine R²₂(8) Synthon: The amino group of one molecule can form a pair of N-H···N hydrogen bonds with the ring nitrogen of a neighboring, centrosymmetrically related molecule, leading to base-pairing dimers. researchgate.net

Chain and Sheet Formations: Combinations of these primary motifs can extend into one-, two-, or three-dimensional networks, creating complex supramolecular assemblies. nih.govresearchgate.net For instance, molecules can be linked into chains or sheets through a combination of N-H···O and N-H···N bonds. nih.govnih.gov

Table 1: Predicted Hydrogen Bonding Capabilities of this compound

| Donor | Acceptor | Type of Interaction | Common Resulting Motif |

| Amino N-H | Ring N | Intermolecular | R²₂(8) Dimer |

| Amino N-H | Carbonyl O (keto form) | Intermolecular | Chain/Sheet |

| Amino N-H | Carboxyl O (coformer) | Intermolecular | R²₂(8) Heterosynthon |

| Hydroxyl O-H | Ring N | Intermolecular | Chain/Sheet |

| Hydroxyl O-H | Carboxyl O (coformer) | Intermolecular | R²₂(8) Heterosynthon |

| Ring N-H (keto form) | Carbonyl O (keto form) | Intermolecular | Chain/Sheet |

Cocrystallization Studies and Design of Supramolecular Assemblies

Cocrystallization is a powerful technique in crystal engineering to create new solid forms with modified physicochemical properties. The design of these assemblies relies on predictable intermolecular interactions, known as supramolecular synthons. Given its functional groups, this compound is an excellent candidate for forming cocrystals, particularly with carboxylic acids.

Studies on the closely related 2-amino-4,6-dimethylpyrimidine (B23340) (DMP) and 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130) demonstrate a high propensity for forming cocrystals and salts with a variety of carboxylic acids. nih.govrsc.org In these systems, the most common interaction is the formation of the R²₂(8) supramolecular heterosynthon between the aminopyrimidine moiety and the carboxylic acid group. researchgate.netnih.gov Depending on the specific coformer and crystallization conditions, different stoichiometries and packing arrangements can be achieved. For example, three different multicomponent crystal forms were isolated from the cocrystallization of DMP with p-xylylene-bis(thioacetic) acid, highlighting the system's structural diversity. rsc.org

Table 2: Examples of Cocrystals Formed by Analogous Aminopyrimidines

| Aminopyrimidine Component | Coformer | Stoichiometry | Key Supramolecular Synthon | Reference |

| 2-Amino-4,6-dimethylpyrimidine | Cinnamic Acid | 1:2 | R²₂(8) | researchgate.net |

| 2-Amino-4,6-dimethylpyrimidine | 4-Hydroxybenzoic Acid | 1:1 | R²₂(8) | researchgate.net |

| 2-Amino-4,6-dimethoxypyrimidine | Anthranilic Acid | 1:1 | R²₂(8) | nih.gov |

| 4-Amino-5-chloro-2,6-dimethylpyrimidine | Benzoic Acid | 1:1 | R²₂(8) | nih.gov |

| 2-Amino-4,6-dimethylpyrimidine | p-Xylylene-bis(thioacetic) acid | Multiple | R²₂(8) | rsc.org |

Formation of Supramolecular Organic Frameworks utilizing Pyrimidine (B1678525) Derivatives

Supramolecular Organic Frameworks (SOFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from molecular building blocks linked by non-covalent or coordination bonds, respectively. rsc.orgnih.gov These materials are of interest for applications in gas storage, separation, and catalysis.

While there are no specific reports of this compound being used as a linker in an SOF, its structure is well-suited for such applications. The multiple hydrogen bonding sites could enable it to act as a node or linker in the self-assembly of an extended, porous framework. The ability of pyrimidine derivatives to be integrated into such structures has been demonstrated. For instance, 2-aminopyrimidine (B69317) has been used to construct a 3D silver(I)-imide metal-organic framework, showcasing a rare example of coordination involving the amino group. nih.gov The incorporation of functional molecules like pyrimidines can introduce specific recognition sites into the framework, enhancing their functionality. rsc.org

Polymorphism and Solid-State Structural Diversity

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com Different polymorphs of the same compound can have distinct physical properties. This phenomenon is common for flexible molecules and those capable of forming various hydrogen-bonding patterns.

Direct evidence of polymorphism for this compound is unavailable, but a study on its structural isomer, 2-amino-5,6-dimethylpyrimidin-4-one, provides compelling insight. researchgate.netnih.gov This isomer was found to crystallize in two different forms under slightly different conditions:

Form I (Triclinic): Obtained from aqueous solution, this form consists of the 1H-keto tautomer and exhibits one-dimensional hydrogen-bonded ribbons. researchgate.netnih.gov

Form II (Monoclinic): Obtained from an aqueous solution containing uric acid, this form contains a 1:1 ratio of both the 1H-keto and 3H-keto tautomers and assembles into a three-dimensional hydrogen-bonding network. researchgate.netnih.gov

The existence of these two distinct tautomeric and polymorphic forms for a very close isomer strongly suggests that this compound is also highly likely to exhibit rich polymorphic behavior and structural diversity in the solid state. researchgate.netnih.govmdpi.com

Applications in Chemical Science and Materials Research

Role as a Synthetic Building Block for Complex Heterocycles and Organic Scaffolds

The pyrimidine (B1678525) nucleus is a fundamental structural motif in numerous biologically active molecules and synthetic drugs. nih.gov Compounds based on aminohydroxypyrimidine are recognized as valuable precursors for creating more complex molecular architectures. For instance, series of 5-substituted 2-amino-4,6-dihydroxypyrimidines are synthesized through the condensation of monosubstituted malonic acid diesters with guanidine (B92328). nih.gov These can be further converted into other useful intermediates, such as 5-substituted 2-amino-4,6-dichloropyrimidines, using reagents like the Vilsmeier–Haack–Arnold reagent. nih.gov

Coordination Chemistry: Ligand Synthesis and Metal Complexation

The presence of multiple nitrogen and oxygen heteroatoms makes aminopyrimidine derivatives excellent candidates for use as ligands in coordination chemistry. The amino and pyrimidine ring nitrogen atoms can act as donor sites, facilitating the formation of stable complexes with various transition metals.

While direct studies on the coordination chemistry of 5-Amino-4,6-dimethyl-2-hydroxypyrimidine are limited, research on the closely related compound 2-Amino-4,6-dimethylpyrimidine (B23340) (ADMPY) , which lacks the 5-amino and 2-hydroxy substituents, provides significant insight into its potential behavior.

Research has demonstrated the synthesis of biologically active metal complexes using 2-Amino-4,6-dimethylpyrimidine (ADMPY) as a ligand with metal salts such as manganese(II), cobalt(II), copper(II), chromium(III), and palladium(II) chloride. mdpi.com These complexes are typically air-stable and soluble in solvents like DMF and DMSO. mdpi.com

Characterization of these complexes involves a suite of analytical techniques. For the palladium(II) complex with ADMPY and a Schiff's base co-ligand, spectral data from FT-IR and UV-Vis, along with thermal and magnetic measurements, are used to elucidate the structure. mdpi.com Infrared spectra confirm the coordination of the ligand to the metal ion, with new bands appearing in the regions of 566–544 cm⁻¹ and 442–419 cm⁻¹, which are assigned to the M-N and M-Cl bonds, respectively. mdpi.com Studies on other palladium(II) complexes with different nitrogen-donor ligands further establish that techniques like ¹H-NMR, elemental analysis, and conductivity measurements are crucial for confirming the structure and geometry of the resulting complexes. nih.govnih.gov

Table 1: Characterization Data for a Mixed-Ligand Palladium(II) Complex Containing 2-Amino-4,6-dimethylpyrimidine (ADMPY)

| Property | Observation | Reference |

|---|---|---|

| Geometry | Tetrahedral | mdpi.com |

| M-N IR Band | 566–544 cm⁻¹ | mdpi.com |

| M-Cl IR Band | 442–419 cm⁻¹ | mdpi.com |

| Anticancer Activity | Exhibited high cytotoxicity against A-549 and MRC-5 cancer cell lines | mdpi.com |

Note: This data is for a complex containing the related ligand 2-Amino-4,6-dimethylpyrimidine (ADMPY), not this compound.

Based on magnetic and electronic spectral data, a tetrahedral geometry has been proposed for the palladium(II) complex formed with 2-Amino-4,6-dimethylpyrimidine (ADMPY) and a Schiff's base, while other metal complexes in the same study, such as those with Cr(III), adopted an octahedral geometry. mdpi.com The stereochemistry of metal complexes is highly dependent on the metal ion and the specific ligands involved. For instance, other palladium(II) complexes with bidentate nitrogen ligands or amino acids have been shown to form stable square planar geometries. nih.govnih.govbiointerfaceresearch.com

The coordination typically occurs through the nitrogen atoms of the ligand. In the case of ADMPY, coordination is confirmed via the amino group and one of the pyrimidine ring nitrogens. mdpi.com For the target molecule, this compound, the additional amino and hydroxyl groups offer more potential coordination sites, which could lead to different or more complex coordination modes, such as acting as a multidentate chelating agent. However, specific experimental studies are needed to confirm its precise coordination behavior and the resulting stereochemistry of its metal complexes.

Contribution to Advanced Materials Development

The unique electronic and structural properties of pyrimidine derivatives make them interesting candidates for the development of novel functional materials.

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on a sensitizer (B1316253) dye to absorb light. nih.gov The effectiveness of these dyes often depends on having a molecular structure with distinct electron-donating and electron-accepting moieties to facilitate intramolecular charge transfer (ICT). nih.gov While various organic molecules like coumarins and indolines have been explored as electron donors in DSSC dyes, the application of pyrimidine derivatives in this specific context is not yet widely established in the reviewed literature. nih.gov The electron-rich nature of this compound could theoretically allow it to function as an electron-donating component, but dedicated research is required to synthesize appropriate dye structures and evaluate their photovoltaic performance.

Certain pyrimidine derivatives have been identified as effective regulators of plant growth and photosynthesis. plantsciencejournal.complantsciencejournal.com Specifically, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine and other thioxopyrimidines have shown significant growth-regulatory effects on crops like barley, in some cases exceeding the activity of the natural plant hormone auxin. plantsciencejournal.complantsciencejournal.comresearchgate.net

A study on 4,6-dimethylpyrimidine-2-thiosubstituted derivatives, which are structurally related to the title compound, revealed that these molecules exhibit pronounced plant growth-stimulating activity. researchgate.net This suggests that the 4,6-dimethylpyrimidine (B31164) scaffold is a promising framework for developing new plant growth regulators. researchgate.net Although these findings point to the potential of this class of compounds in agriculture, specific evaluation of this compound for this application has not been reported in the reviewed scientific literature.

Analytical Methodologies for Compound Detection and Quantification

Chromatographic Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of pyrimidine compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be effective. This is a common approach for separating polar compounds, a class to which this pyrimidine derivative belongs.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) would be used with a polar mobile phase. The composition of the mobile phase is a critical parameter that would need optimization. For instance, a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is commonly employed. To improve peak shape and resolution, especially for a compound with an amino group, it is often necessary to add modifiers to the mobile phase. Acidic modifiers like formic acid or acetic acid are frequently used to protonate the analyte, which can lead to better retention and more symmetrical peaks. A gradient elution, where the proportion of the organic solvent is gradually increased, would likely be employed to ensure the efficient elution of the compound and any impurities.

A patent for the detection of related impurities in pemetrexed (B1662193) acid, namely 2-amino-4,6-dihydroxypyrimidine (B16511) and 4-amino-2,6-dihydroxypyrimidine, utilized an Acclaim RSLC 120 C18 column with a mobile phase of 0.1% aqueous acetic acid-acetonitrile. nih.gov This method successfully separated these polar pyrimidine impurities, suggesting a similar approach would be suitable for this compound.

The following table outlines a hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of this compound, based on methods for analogous compounds.

Table 1: Postulated HPLC Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| Chromatographic Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution Mode | Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | ~210-280 nm (UV-Vis Detector) |

| Injection Volume | 10 µL |

Advanced Spectroscopic Detection Methods

Following chromatographic separation, or for the analysis of a pure sample, various spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound.

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides highly sensitive and selective detection. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred method due to the basic nature of the amino group, which is readily protonated. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the compound. For related aminopyrimidines, mass spectrometry has been effectively used for identification. For example, in the analysis of 5-butyl-4,6-dichloropyrimidin-2-amine, electron ionization mass spectrometry (GC/MS-EI) was used, showing the molecular ion peak [M⁺]. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups and the amino group. The chemical shifts of these protons would provide information about their electronic environment. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbon atoms in the pyrimidine ring and the methyl groups. For instance, in the characterization of the related compound 2-Amino-5-methylpyrimidine-4,6-diol, the ¹H NMR spectrum in DMSO-d₆ showed signals for the hydroxyl protons, the amino protons, and the methyl protons, while the ¹³C NMR spectrum showed signals for the ring carbons and the methyl carbon. researchgate.net

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-N stretching, and the vibrations of the pyrimidine ring. In a study of 2-amino-4,6-dimethyl pyrimidine complexes, IR spectroscopy was used to identify the coordination of the amino group. researchgate.net UV-Vis spectroscopy would be useful for quantification, as the pyrimidine ring is a chromophore. The wavelength of maximum absorbance (λmax) would be characteristic of the compound's electronic structure.

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| Mass Spectrometry (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular weight + 1 |

| ¹H NMR | Signals for methyl protons, amino protons, and potentially the hydroxyl proton. |

| ¹³C NMR | Signals for aromatic carbons in the pyrimidine ring and aliphatic methyl carbons. |

| IR Spectroscopy | Characteristic bands for N-H, O-H, C=N, and C-N stretching vibrations. |

| UV-Vis Spectroscopy | Absorption maximum in the UV region characteristic of the pyrimidine chromophore. |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis and Derivatization

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For 5-Amino-4,6-dimethyl-2-hydroxypyrimidine, a shift towards green chemistry in its synthesis and subsequent derivatization is a critical research avenue. Current synthetic methodologies for related pyrimidines often rely on traditional approaches that may involve harsh reagents, organic solvents, and multiple steps.

Future research should focus on adapting modern green synthetic strategies. One-pot, multicomponent reactions (MCRs) represent a highly efficient approach. Research on other pyrimidine (B1678525) derivatives has demonstrated the success of catalyst-free MCRs conducted in aqueous media, leading to high yields and simplified purification. nih.govnih.govresearchgate.net The use of water as a solvent is particularly attractive as it is non-toxic, inexpensive, and environmentally safe. researchgate.net Furthermore, exploring microwave-assisted synthesis could dramatically reduce reaction times and energy consumption, as has been shown for related heterocyclic systems. nih.gov

| Strategy | Key Principle | Anticipated Advantage | Reference for Related Compounds |

|---|---|---|---|

| Multicomponent Synthesis | One-pot reaction combining three or more starting materials. | High atom economy, reduced waste, operational simplicity. | nih.gov |

| Aqueous Media Synthesis | Utilizing water as the reaction solvent. | Environmentally benign, low cost, enhanced safety. | researchgate.net |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without a catalyst. | Avoids toxic metal catalysts, simplifies purification. | nih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Drastically reduced reaction times, improved yields. | nih.gov |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The functional group constellation of this compound—a primary aromatic amine, a hydroxyl group on a π-deficient ring, and reactive methyl groups—offers a rich landscape for chemical transformations that remains to be systematically explored. Future research should aim to delineate the reactivity of these sites to build a diverse library of new chemical entities.

Key areas for investigation include:

Reactions at the Amino Group: The 5-amino group can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and diazotization, to introduce new functionalities. These transformations could modulate the electronic properties of the molecule or serve as handles for conjugation to other molecules.

Reactions at the Hydroxyl Group: The 2-hydroxy group exists in tautomeric equilibrium with its keto form (4,6-dimethyl-5-amino-1H-pyrimidin-2(3H)-one). This tautomerism influences its reactivity. It can be O-alkylated or O-acylated. Importantly, it can be converted to a more reactive chloro group, a common transformation for hydroxypyrimidines, which then serves as a versatile leaving group for nucleophilic substitution reactions. mdpi.com

Electrophilic Substitution on the Pyrimidine Ring: While the pyrimidine ring is generally electron-deficient, the presence of the powerful electron-donating amino group at the C5 position may activate the ring towards certain electrophilic substitutions, a reactivity pattern that is not well-characterized for this specific compound.

Condensation Reactions: The active methyl groups at positions 4 and 6 could potentially participate in condensation reactions with aldehydes or other electrophiles under specific conditions.

Systematic studies of these transformations will enable the creation of a wide array of derivatives, forming the basis for structure-activity relationship (SAR) studies in various applications.

Advanced Computational Modeling for Predictable Design of Chemical Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving significant time and resources. nih.gov For this compound, advanced computational modeling is an unexplored avenue that could accelerate its development for specific applications.

Future research should employ methods like Density Functional Theory (DFT) to:

Predict Electronic Properties: Calculate the HOMO-LUMO energy gap, molecular electrostatic potential, and charge distribution to understand the molecule's electronic structure and reactivity. nih.gov

Guide Derivative Design: Model the effects of various substituents on the geometric and electronic properties of the pyrimidine core. This can help in the rational design of derivatives with tailored characteristics, such as specific absorption/emission wavelengths or enhanced nonlinear optical responses. nih.gov

Simulate Molecular Interactions: Use molecular docking to screen for potential biological targets by predicting the binding affinity and mode of interaction with various proteins or enzymes. nih.govrsc.org This in silico screening can identify promising candidates for further experimental validation in drug discovery.

Analyze Spectroscopic Data: Correlate calculated vibrational and NMR spectra with experimental data to confirm molecular structures and understand their conformational properties.

By building a robust computational model of this compound, researchers can create a predictive framework to rationally design new molecules with desired functionalities.

Potential in New Areas of Chemical Technology (e.g., Catalysis, Sensors, Non-Linear Optics)

The unique electronic and structural features of this compound suggest its potential utility in several advanced technological areas that are currently unexplored.

Catalysis: The presence of multiple heteroatoms (three nitrogen atoms and one oxygen atom) makes this pyrimidine an interesting candidate as a multidentate ligand for metal coordination. Future work could involve synthesizing organometallic complexes with various transition metals and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation. The electronic properties of the ligand could be tuned by modifying its substituents to optimize catalytic performance.

Chemical Sensors: Pyrimidine derivatives have been investigated as fluorescent probes and chemosensors. researchgate.net The amino and hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, providing potential binding sites for specific analytes like ions or small molecules. Research could focus on synthesizing derivatives that exhibit a change in their photophysical properties (e.g., color or fluorescence) upon binding to a target analyte, leading to the development of novel colorimetric or fluorometric sensors.

Non-Linear Optics (NLO): This is arguably one of the most promising, yet completely unexplored, applications. The molecule contains an electron-donating amino group and an electron-withdrawing pyrimidine ring, a classic "push-pull" system known to give rise to significant NLO properties. nih.govresearchgate.net Materials with high NLO activity are in demand for applications in optical communications, data storage, and photonics. nih.govrsc.org Future research should involve the synthesis of derivatives that enhance this push-pull character, for example, by extending the π-conjugated system. Experimental and computational studies could then quantify their NLO response, including polarizability and hyperpolarizability, to assess their suitability for NLO devices. rsc.orgrsc.org

| Technological Area | Underlying Principle | Suggested Research Focus | Reference for Related Systems |

|---|---|---|---|

| Catalysis | Acts as a multidentate ligand for metal ions. | Synthesis of organometallic complexes and evaluation of their catalytic activity. | google.com |

| Chemical Sensors | Functional groups act as analyte binding sites, inducing a detectable signal. | Design of derivatives with chromogenic or fluorogenic responses to specific analytes. | researchgate.net |

| Non-Linear Optics | "Push-pull" electronic structure (donor-π-acceptor). | Synthesis of derivatives with extended π-conjugation; measurement of hyperpolarizability. | nih.govrsc.orgrsc.org |

Q & A

Q. What are the recommended synthetic routes for 5-Amino-4,6-dimethyl-2-hydroxypyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted urea or thiourea derivatives with β-diketones. For example, 5-substituted pyrimidines are synthesized via acid- or base-catalyzed reactions under reflux conditions. Optimization includes:

- Temperature Control: Maintain reflux temperatures (80–120°C) to ensure cyclization without decomposition .

- Catalyst Selection: Use p-toluenesulfonic acid (p-TSA) or ammonium acetate to enhance reaction efficiency .

- Purification: Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure products.

Key Data from Synthesis (Example):

| Parameter | Value/Description | Reference |

|---|---|---|

| Yield | 81% (for analogous compound B6) | |

| Melting Point | 159–161°C (for B6) | |

| H NMR (DMSO) | δ = 7.50 (NH), 3.52 (d, J=2.7 Hz) |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

- NMR Spectroscopy: Confirm substitution patterns and functional groups (e.g., NH at δ 7.50 ppm in DMSO-d) .

- Elemental Analysis: Validate empirical formula (e.g., CHClN) with ≤0.5% deviation .

- HPLC/MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products .

Q. What are the critical safety considerations for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Work in a fume hood to mitigate inhalation risks (dust or vapors) .

- Storage: Store in airtight containers at ambient temperature, away from oxidizing agents .

- First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies may arise from:

- Solvent Stability: Test compound stability in DMSO or aqueous buffers via H NMR over 24–72 hours to rule out degradation artifacts .

- Assay Variability: Standardize bioactivity assays (e.g., enzyme inhibition IC) using positive controls (e.g., thymidine phosphorylase inhibitors) and replicate experiments .

- Computational Validation: Perform molecular docking (AutoDock Vina) to compare binding affinities with experimental results .

Q. What advanced strategies exist for modifying the compound to enhance its solubility or bioavailability?

Methodological Answer:

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate or carboxylate) via nucleophilic substitution at the C-4 or C-6 positions .

- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

- Prodrug Design: Synthesize acetylated or PEGylated derivatives to enhance membrane permeability .

Q. How can computational methods guide the design of this compound-based inhibitors?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for target binding .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with thymidine phosphorylase) to assess binding stability over 100-ns trajectories .